molecular formula C17H19N3O4 B586792 Quipazine-d8 Maleate CAS No. 1795133-22-0

Quipazine-d8 Maleate

Cat. No.: B586792
CAS No.: 1795133-22-0
M. Wt: 337.405
InChI Key: QYJJDHZHSCTBII-NHXHBPKDSA-N
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Description

Quipazine-d8 Maleate is a deuterium-labeled analogue of Quipazine, a piperazine-based compound. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C13H7D8N3 • C4H4O4, and it has a molecular weight of 337.4 .

Mechanism of Action

Target of Action

Quipazine-d8 Maleate is a serotonergic drug that primarily targets the serotonin receptors , particularly the 5-HT2A and 5-HT3 subtypes . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes .

Mode of Action

This compound acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin and stimulating these receptors, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic synapse pathway . By acting as an agonist at the 5-HT2A and 5-HT3 receptors, this compound can modulate the activity of this pathway, leading to a variety of downstream effects . These effects can include changes in mood, cognition, and various physiological processes .

Result of Action

This compound has been shown to produce effects consistent with other serotonergic drugs. For example, it has been reported to produce a head-twitch response and other effects in animal studies . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort . In another study, systemic injection of Quipazine produced single swallows with motor patterns and swallow-breathing coordination similar to spontaneous swallows, and increased swallow rate with moderate changes in cardiorespiratory functions .

Biochemical Analysis

Biochemical Properties

Quipazine-d8 Maleate acts as a serotonin receptor agonist, interacting with various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . These interactions are crucial for understanding the role of serotonin in various physiological processes. This compound binds to these receptors, mimicking the action of serotonin and thereby activating the associated signaling pathways. This compound also interacts with other biomolecules, such as prolactin inhibitors, which further elucidates its role in biochemical reactions .

Cellular Effects

This compound influences various cellular processes by activating serotonin receptors. This activation leads to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, this compound can induce a head-twitch response, a common indicator of serotonin receptor activation . Additionally, it affects the secretion of anterior pituitary hormones, such as growth hormone and prolactin, in both normal and neurologically impaired individuals .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways lead to various physiological responses, such as changes in neurotransmitter release and modulation of neuronal activity . This compound also influences gene expression by activating transcription factors that regulate the expression of serotonin-responsive genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of serotonin receptor activation and associated signaling pathways . The exact temporal dynamics of these effects can depend on various factors, including the experimental conditions and the specific cell types being studied .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound primarily activates serotonin receptors, leading to behavioral changes such as increased locomotor activity . At higher doses, this compound can induce adverse effects, such as nausea and gastrointestinal discomfort, due to excessive activation of serotonin receptors . These dose-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to serotonin metabolism . The compound is metabolized by enzymes such as monoamine oxidase, which breaks down serotonin and related compounds . This metabolism can influence the overall activity and duration of this compound’s effects, as well as its interactions with other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system serotonin receptors . Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within cells and tissues . These interactions are essential for understanding the compound’s pharmacokinetics and overall efficacy .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with serotonin receptors . The compound’s localization is influenced by various factors, including its chemical structure and interactions with cellular components . Additionally, this compound can undergo post-translational modifications that affect its activity and function within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quipazine-d8 Maleate involves the incorporation of deuterium atoms into the Quipazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated piperazine, which is then reacted with quinoline derivatives to form the deuterated Quipazine. The final step involves the formation of the maleate salt by reacting the deuterated Quipazine with maleic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of deuterium atoms and the formation of the maleate salt. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quipazine-d8 Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quipazine-d8 Maleate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical techniques. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and receptor interactions .

Properties

CAS No.

1795133-22-0

Molecular Formula

C17H19N3O4

Molecular Weight

337.405

IUPAC Name

(Z)-but-2-enedioic acid;2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinoline

InChI

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,8D2,9D2,10D2;

InChI Key

QYJJDHZHSCTBII-NHXHBPKDSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O

Synonyms

2-(1-Piperazinyl-d8)quinoline (2Z)-2-Butenedioate;  2-(1-Piperazinyl-d8)quinoline Maleate;  1-(2-Quinolyl)piperazine-d8 Maleate;  MA 1291-d8; 

Origin of Product

United States

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